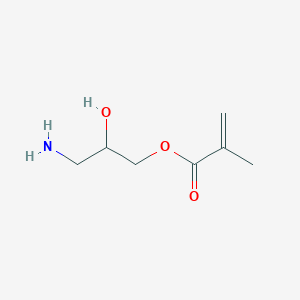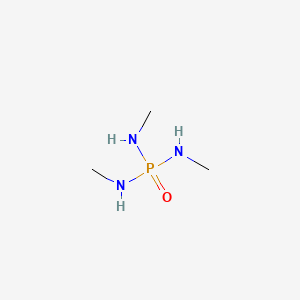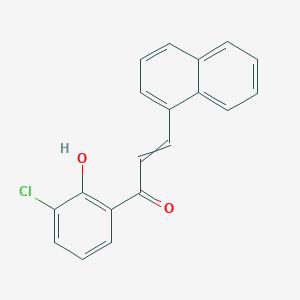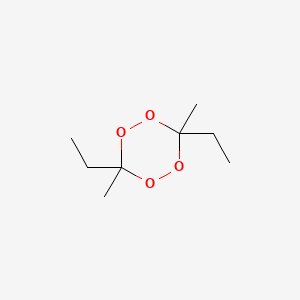![molecular formula C28H23NO2 B14736852 1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol CAS No. 6640-38-6](/img/structure/B14736852.png)
1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) is a complex organic compound with the molecular formula C28H23NO2 and a molecular weight of 405.49 g/mol . This compound is characterized by the presence of two naphthalen-2-ol groups linked by a phenylazanediyl bridge, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,3-naphthalenediamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the Schiff base. The resulting product is then purified using various techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo redox reactions makes it useful in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) include other Schiff bases derived from naphthalen-2-ol and various diamines. These compounds share similar structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) lies in its specific phenylazanediyl bridge, which imparts distinct chemical and physical properties .
Properties
CAS No. |
6640-38-6 |
|---|---|
Molecular Formula |
C28H23NO2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[[N-[(2-hydroxynaphthalen-1-yl)methyl]anilino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C28H23NO2/c30-27-16-14-20-8-4-6-12-23(20)25(27)18-29(22-10-2-1-3-11-22)19-26-24-13-7-5-9-21(24)15-17-28(26)31/h1-17,30-31H,18-19H2 |
InChI Key |
ZXKJIHLKKGQDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=C(C=CC3=CC=CC=C32)O)CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




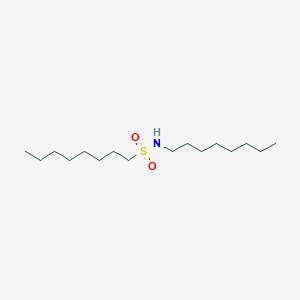
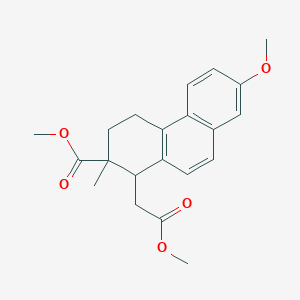
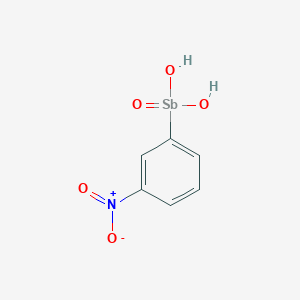
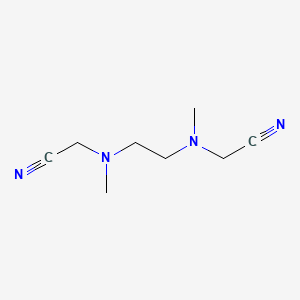
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)

